(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
Description
The compound "(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure features:
- A benzofuran-3(2H)-one core, a bicyclic system known for diverse biological activities.
- A (Z)-configured methylene group at position 2, conjugated to a 3-methylthiophen-2-yl moiety.
- A hydroxy group at position 6 and a piperidin-1-ylmethyl substituent at position 5.
This compound’s molecular formula is C₂₀H₂₁NO₃S (monoisotopic mass: 355.124215), with stereochemical specificity at the double bond (Z-configuration) critical for its interactions . Its synthesis likely involves nucleophilic additions or condensations, analogous to methods described for related benzofuranones .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-7-10-25-18(13)11-17-19(23)14-5-6-16(22)15(20(14)24-17)12-21-8-3-2-4-9-21/h5-7,10-11,22H,2-4,8-9,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHWPHFQIGZAX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
The compound features a benzofuran core with multiple substituents that influence its biological activity. The presence of the piperidine moiety is crucial for enhancing its interaction with biological targets. The structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS generation |
| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
| HL60 (Leukemia) | 0.1 | Cell cycle arrest leading to mitotic catastrophe |
The compound exhibited significant cytotoxicity against K562 and HL60 leukemia cells, with an IC50 value of 0.1 µM, indicating a strong potential for therapeutic applications in leukemia treatment .
2. Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been extensively studied. The compound demonstrated promising activity against various bacterial strains, as shown in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Moderate antibacterial activity |
| Escherichia coli | 4 µg/mL | Strong antibacterial activity |
| Mycobacterium tuberculosis | 2 µg/mL | High antimycobacterial activity |
The presence of hydroxyl groups at specific positions on the benzofuran ring was found to be essential for enhancing antimicrobial efficacy .
3. Anti-inflammatory Activity
Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound significantly reduced pro-inflammatory cytokines such as TNF and IL-1 in vitro, demonstrating its potential in managing chronic inflammatory disorders:
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
This indicates a robust anti-inflammatory profile, supporting its use in treating conditions characterized by inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on K562 cells showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed significant activation of caspases, suggesting that the compound induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Assessment
In another study, the compound was evaluated for its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, supporting its potential as a therapeutic agent against infections.
Scientific Research Applications
The compound (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biological research, and materials science.
Chemical Properties and Structure
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a piperidine ring and a methylthiophene substituent enhances its potential as a pharmacological agent. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. Compounds similar to this compound have shown significant activity against various cancer cell lines. For instance, derivatives with similar scaffolds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating IC50 values in the micromolar range.
Antimicrobial Properties
The incorporation of thiophene moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with thiophene rings exhibit effective inhibition against Gram-positive and Gram-negative bacteria. The specific compound under discussion could potentially be evaluated for its antimicrobial efficacy through standard assays, such as disk diffusion or broth microdilution methods.
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological applications. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly those modulating serotonin and dopamine receptors. This opens avenues for exploring the compound's potential as an antidepressant or anxiolytic agent.
Enzyme Inhibition Studies
The compound's unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related compounds have focused on their ability to inhibit kinases implicated in cancer progression. Investigating the enzyme inhibition profile of this compound could yield valuable insights into its mechanism of action.
Molecular Docking Studies
Molecular docking simulations can be employed to predict the binding affinity of this compound to target proteins. Such studies have been instrumental in drug design, providing a computational approach to understanding how modifications to the compound’s structure can enhance its biological activity.
Organic Electronics
The electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electron-donating characteristics of the thiophene ring can improve charge transport properties, making this compound a subject of interest for material scientists.
Sensor Development
Benzofuran derivatives are also being researched for their potential use in sensor technology due to their fluorescence properties. The incorporation of specific functional groups could enhance sensitivity and selectivity towards particular analytes, paving the way for innovative sensor designs.
Chemical Reactions Analysis
Benzofuran Core Formation
The benzofuran skeleton is typically synthesized via cyclization reactions or condensation methods . For example:
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Paal-Knorr synthesis : A common method for forming furan derivatives by reacting amines with ketones or aldehydes under basic conditions.
-
Hydroxyl group introduction : The 6-hydroxy substituent may arise from hydrolysis of a protected carbonyl group (e.g., ester to carboxylic acid) or direct formation during cyclization .
Knoevenagel Condensation for the Methylenethiophene Substituent
The methylene group connected to the 3-methylthiophen-2-yl moiety is likely formed via the Knoevenagel reaction , a key method for forming conjugated enones. This reaction involves:
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Active methylene compound (e.g., malononitrile or other enolates) reacting with an aldehyde (e.g., 3-methylthiophene-2-carbaldehyde).
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Base-catalyzed elimination to form the α,β-unsaturated carbonyl system .
Mechanism :
This reaction is critical for introducing the thiophene-derived methylene group at position 2 of the benzofuran .
Alkylation for Piperidin-1-ylmethyl Substitution
The piperidin-1-ylmethyl group at position 7 is introduced via alkylation . Potential methods include:
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Nucleophilic substitution : Reaction with a piperidin-1-ylmethyl halide (e.g., bromide) under basic conditions (e.g., NaOH or K₂CO₃).
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Catalytic coupling : Transition metal-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl alkylations, though less common for this substituent .
Reaction Conditions :
Analytical Methods and Purification
Key techniques for monitoring and confirming the compound’s structure include:
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Thin-layer chromatography (TLC) : Tracks reaction progress and purity.
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Nuclear magnetic resonance (NMR) : Confirms regiochemistry and substituent positions.
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Mass spectrometry : Validates molecular weight and elemental composition .
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related benzofuran-3(2H)-one derivatives highlight key similarities and differences:
Key Findings
Electronic and Steric Effects :
- The 3-methylthiophen-2-yl group in the target compound introduces electron-rich aromaticity, enhancing π-π stacking in biological targets compared to unsubstituted thiophene analogs .
- The piperidin-1-ylmethyl group contributes to basicity and membrane permeability, whereas the hydroxyethylpiperazine in increases water solubility but may reduce blood-brain barrier penetration.
Biological Implications :
- The trimethoxybenzylidene analog exhibits higher polarity due to methoxy groups, favoring interactions with polar enzyme active sites (e.g., kinase inhibitors).
- Thiophene-containing analogs (e.g., target compound) are more lipophilic, suggesting utility in CNS-targeted therapies .
Synthetic Challenges: The Z-configuration in the target compound requires precise stereocontrol during synthesis, as noted in studies on analogous benzofuranones . Crystallographic validation (e.g., via SHELXL ) is critical for confirming stereochemistry and intermolecular interactions.
Q & A
Q. What are the recommended synthetic routes for preparing (Z)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one?
The compound can be synthesized via a Knoevenagel condensation between a benzofuran-3(2H)-one precursor and a substituted aldehyde. For example:
- Step 1 : Prepare 6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one by alkylating the hydroxyl group at position 7 with piperidine (e.g., using NaH in THF as a base) .
- Step 2 : React the intermediate with 3-methylthiophene-2-carbaldehyde under ultrasound-assisted conditions in a natural deep eutectic solvent (NaDES) to form the exocyclic (Z)-configured double bond. This method improves regioselectivity and reduces reaction time .
- Key Optimization : Use sonication (e.g., 18–30 min) and monitor reaction progress via TLC or HPLC to prevent over-condensation .
Q. How can the stereochemistry of the exocyclic double bond (Z-configuration) be confirmed?
- NMR Analysis : The (Z)-configuration is confirmed by NOESY/ROESY correlations between the thiophene methyl group and protons on the benzofuranone ring. For example, a coupling constant (J) of 7.5–8.1 Hz in NMR indicates trans-configuration, but stereochemical assignment requires 2D NMR .
- X-ray Crystallography : If single crystals are obtained, this provides definitive proof of the (Z)-geometry .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify protons and carbons adjacent to the piperidine, thiophene, and hydroxyl groups. For instance, the methylene bridge (CH-piperidine) typically resonates at δ 3.5–4.0 ppm in NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHNOS: 367.12 g/mol).
- IR Spectroscopy : Detect hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretches .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in antitumor studies?
Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with NF-κB (PDB ID: 1NFK). The thiophene and benzofuranone moieties may bind to the p50 subunit’s hydrophobic pocket .
- ADMET Prediction : SwissADME or pkCSM can estimate bioavailability (%F >30), blood-brain barrier penetration (low), and cytochrome P450 interactions .
Q. How can data contradictions in spectral characterization be resolved?
- Case Study : If observed NMR shifts deviate from theoretical predictions (e.g., δ 7.87 ppm vs. literature δ 7.62 ppm for H-4 in benzofuranone derivatives), re-examine solvent effects (CDCl vs. DMSO-d) or confirm sample purity via HPLC .
- Reference Standards : Cross-validate with commercially available analogs (e.g., (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Example : reports a melting point of 114–117°C for a related compound, conflicting with literature values (126–128°C).
- Resolution :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
